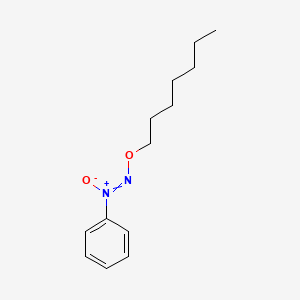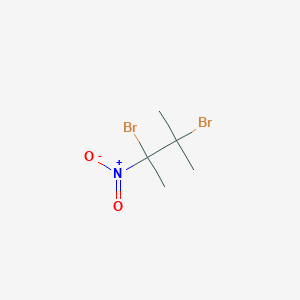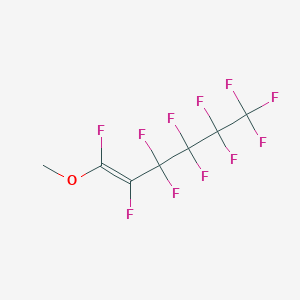
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-methoxyhex-1-ene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is highly electronegative, making it susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature.
Major Products
Nucleophilic Substitution: Formation of substituted methoxyhexenes.
Oxidation: Formation of methoxyhexanal or methoxyhexanoic acid.
Reduction: Formation of 1-methoxyhexane.
Aplicaciones Científicas De Investigación
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene depends on its application. In biological systems, its fluorinated structure may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The compound’s high electronegativity and stability can influence molecular pathways by modifying the electronic environment of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
(1E)-1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-methoxyhex-1-ene: Contains an additional fluorine atom, which may enhance its chemical resistance and stability.
Uniqueness
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is unique due to its combination of a methoxy group and multiple fluorine atoms. This structure imparts a balance of polarity and hydrophobicity, making it versatile for various applications. Its stability and resistance to degradation also make it a valuable compound for long-term applications in harsh environments.
Propiedades
Número CAS |
62949-64-8 |
|---|---|
Fórmula molecular |
C7H3F11O |
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H3F11O/c1-19-3(9)2(8)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3/b3-2- |
Clave InChI |
AXAYXKXNUQHQFZ-IHWYPQMZSA-N |
SMILES isomérico |
CO/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F |
SMILES canónico |
COC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
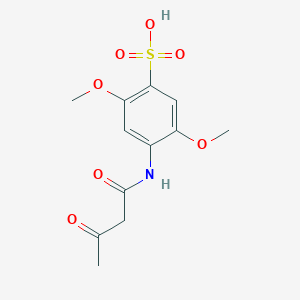

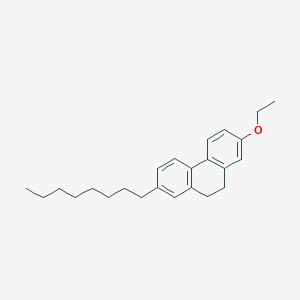
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
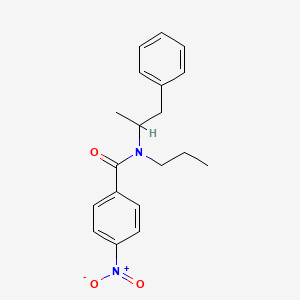
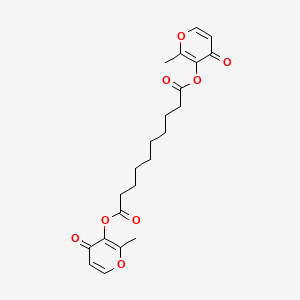
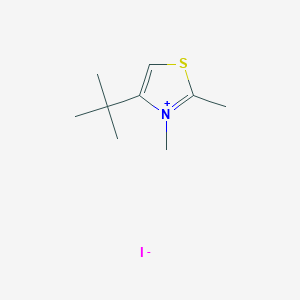

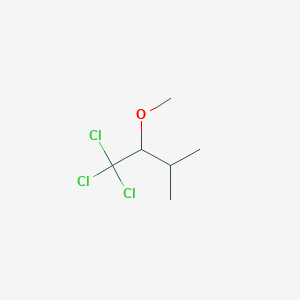
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
